Hydroxyaminopimelic acid
説明
Hydroxyaminopimelic acid (HAPA) is a modified amino acid derivative involved in bacterial peptidoglycan biosynthesis. It is structurally related to diaminopimelic acid (DAP), a critical component of the peptidoglycan layer in Gram-negative bacteria. HAPA arises from the partial deamination of DAP, where one amino group is replaced by a hydroxyl group, altering its chemical reactivity and biological function . This modification is enzymatically mediated and has been observed in Bacillus megaterium and Salmonella typhimurium, though conversion efficiency is incomplete, suggesting regulatory or stability constraints .
特性
CAS番号 |
77572-83-9 |
|---|---|
分子式 |
C7H13NO5 |
分子量 |
191.18 g/mol |
IUPAC名 |
2-amino-6-hydroxyheptanedioic acid |
InChI |
InChI=1S/C7H13NO5/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5,9H,1-3,8H2,(H,10,11)(H,12,13) |
InChIキー |
SWHKKAYZRUACJX-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)O |
正規SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)O |
同義語 |
hydroxyaminopimelic acid |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
The table below summarizes key differences between HAPA, DAP, and lysine—a functionally analogous compound in Gram-positive bacteria:
Key Observations:
Metabolic and Functional Divergence
- DAP: Essential for peptidoglycan cross-linking in Gram-negative bacteria, DAP is a target for antibiotics like cycloserine. Its two amino groups facilitate covalent bonds with adjacent glycan strands .
- HAPA : The hydroxyl group in HAPA may sterically hinder cross-linking, rendering it less efficient in cell wall assembly. This is consistent with its low abundance in bacterial systems and incomplete conversion from DAP .
- Lysine: In Gram-positive bacteria, lysine replaces DAP as the cross-linking amino acid. Its single amino group limits structural flexibility but ensures compatibility with thicker peptidoglycan layers .
Implications for Antimicrobial Research
For instance:
- Enzymes involved in DAP-to-HAPA conversion (e.g., deaminases) could be targeted to disrupt peptidoglycan integrity.
- HAPA’s reduced cross-linking efficiency may explain why bacteria maintain tight regulatory control over its production .
Q & A
Basic: What analytical methods are recommended for identifying Hydroxyaminopimelic acid in biological samples?
Answer:
Hydroxyaminopimelic acid (HAPA) can be identified using high-performance liquid chromatography (HPLC) with UV or fluorescence detection, coupled with pre-column derivatization (e.g., using dansyl chloride or o-phthalaldehyde) to enhance sensitivity . Liquid chromatography-mass spectrometry (LC-MS) is preferred for structural confirmation, especially when distinguishing HAPA from isomers or degradation products. Amino acid analyzers with post-column ninhydrin derivatization are also effective for quantification in hydrolyzed protein samples .
Basic: How is Hydroxyaminopimelic acid quantified in complex matrices like cell lysates?
Answer:
Quantification requires hydrolysis of proteins/peptides to free amino acids using 6M HCl at 110°C for 24–72 hours under vacuum . Post-hydrolysis, samples are derivatized (e.g., AccQ-Tag™ or phenylisothiocyanate) and analyzed via reverse-phase HPLC or UPLC. Isotope dilution mass spectrometry (IDMS) with ¹³C-labeled internal standards improves accuracy by correcting for matrix effects and recovery losses .
Advanced: How can researchers mitigate sample degradation during acid hydrolysis of HAPA?
Answer:
Degradation during hydrolysis is minimized by:
- Optimizing conditions: Lowering temperature (e.g., 100°C) and reducing hydrolysis time (e.g., 18–24 hours) while ensuring complete peptide bond cleavage.
- Protective agents: Adding phenol or β-mercaptoethanol to scavenge reactive oxygen species .
- Alternative methods: Using enzymatic hydrolysis (e.g., pronase/protease cocktails) for acid-labile residues, though this may require longer incubation times .
Advanced: How to reconcile discrepancies in HAPA quantification between LC-MS and amino acid analyzer data?
Answer:
Contradictions often arise from:
- Derivatization efficiency: LC-MS may detect underivatized HAPA, while analyzers rely on ninhydrin reactivity. Validate derivatization protocols using spiked standards .
- Ion suppression in LC-MS: Matrix components (e.g., salts) can suppress HAPA ionization. Use IDMS or dilute-and-shoot approaches to mitigate .
- Calibration curves: Ensure both methods use traceable reference standards (e.g., NIST-certified HAPA) .
Basic: What spectroscopic techniques confirm the structure of HAPA?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify functional groups (e.g., hydroxyl and amino moieties) and stereochemistry. 2D COSY or HSQC resolves overlapping signals in complex mixtures .
- Infrared Spectroscopy (IR): Confirms presence of hydroxyl (-OH, ~3200 cm⁻¹) and carboxyl (-COOH, ~1700 cm⁻¹) groups .
Advanced: What experimental design considerations ensure reproducibility in HAPA studies?
Answer:
- Internal standards: Use deuterated or ¹³C-labeled HAPA to control for extraction and ionization variability .
- Blinded analysis: Randomize sample processing and analysis order to avoid batch effects.
- Validation parameters: Report limits of detection (LOD), quantification (LOQ), intra-/inter-day precision (CV <15%), and recovery rates (80–120%) per ICH guidelines .
Advanced: How to optimize hydrolysis conditions for HAPA in refractory proteins?
Answer:
Refractory proteins (e.g., collagen-rich tissues) require:
- Extended hydrolysis: 72–96 hours at 110°C with 6M HCl.
- Microwave-assisted hydrolysis: Reduces time to 30–60 minutes at 150°C, but risks racemization. Validate with chiral LC-MS .
- Post-hydrolysis cleanup: Solid-phase extraction (SPE) with C18 cartridges removes humins that interfere with analysis .
Basic: How to differentiate HAPA from structural analogs (e.g., hydroxylysine) chromatographically?
Answer:
- Ion-pair chromatography: Use heptafluorobutyric acid (HFBA) as an ion-pairing agent to improve separation on C18 columns .
- Capillary electrophoresis (CE): At pH 9.5, HAPA migrates faster than hydroxylysine due to lower pKa .
Advanced: What validation parameters are critical for HAPA-specific ELISA kits?
Answer:
- Cross-reactivity: Test against 20+ structurally similar amino acids (e.g., aminopimelic acid).
- Linearity: Ensure a dynamic range covering physiological concentrations (nM–μM).
- Spike-recovery in biological fluids: Validate in serum, urine, and CSF with recovery rates ≥90% .
Advanced: How does isotope labeling aid in tracking HAPA metabolism in vivo?
Answer:
¹⁵N- or ¹³C-labeled HAPA is administered to model organisms, and isotopic enrichment is quantified via LC-MS. This reveals:
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